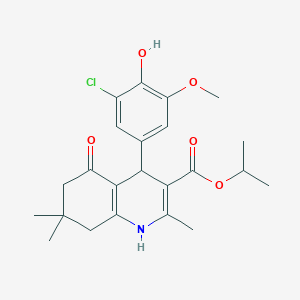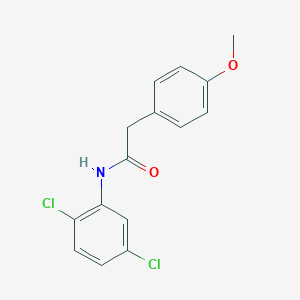
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of substituents: The chloro, hydroxy, and methyloxy groups are introduced through selective halogenation, hydroxylation, and methylation reactions.
Esterification: The carboxylate group is formed by esterifying the carboxylic acid derivative with isopropanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
Applications De Recherche Scientifique
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in research to understand its effects on various biological pathways and targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in inflammation, microbial growth, and cancer cell proliferation.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit DNA synthesis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Phenyl Substituted Quinoline: Compounds with similar phenyl substitutions.
Uniqueness
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Propriétés
Formule moléculaire |
C23H28ClNO5 |
|---|---|
Poids moléculaire |
433.9g/mol |
Nom IUPAC |
propan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H28ClNO5/c1-11(2)30-22(28)18-12(3)25-15-9-23(4,5)10-16(26)20(15)19(18)13-7-14(24)21(27)17(8-13)29-6/h7-8,11,19,25,27H,9-10H2,1-6H3 |
Clé InChI |
IECHKWUWZOYOMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-(2-bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401809.png)
![3-bromo-N-[(4-fluorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401811.png)


![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B401815.png)
![N-benzyl-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B401817.png)

![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B401820.png)
![4-butyl-N-{4-[(3-methylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B401822.png)
![N'-[4-(benzyloxy)benzylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B401824.png)
![4-{[(4-Methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B401825.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B401829.png)
![N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide](/img/structure/B401831.png)
